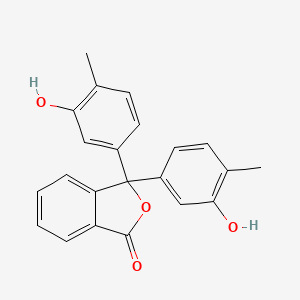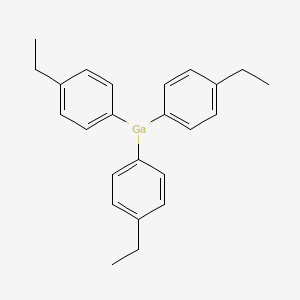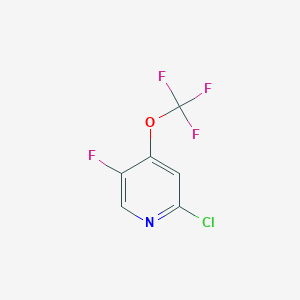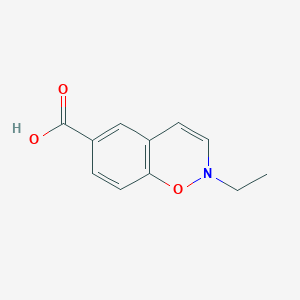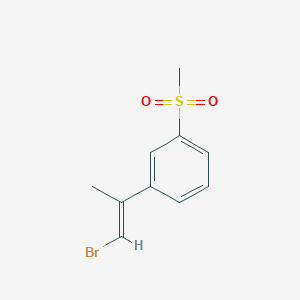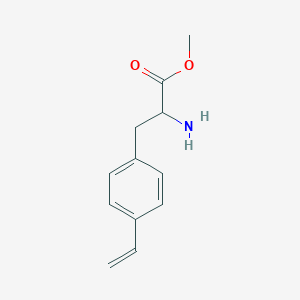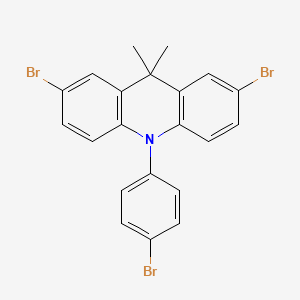
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C21H17Br3N. It belongs to the acridine family, which is known for its diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by the presence of bromine atoms and a dimethyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves the bromination of acridine derivatives. One common method involves the reaction of 10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out at 80°C for 12 hours, followed by quenching with water and extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of dihydroacridine derivatives.
科学研究应用
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photochemistry: Employed in the study of photophysical properties and as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments with specific optical properties.
作用机制
The mechanism of action of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer drug development. Additionally, the bromine atoms and dimethyl groups contribute to its photophysical properties, making it useful in photochemical applications .
相似化合物的比较
Similar Compounds
2,7-Dibromo-10-(4-bromophenyl)acridone: Similar in structure but lacks the dimethyl groups.
2,7-Dibromo-10-methylacridin-9(10H)-one: Contains a methyl group instead of the dimethyl groups.
2,7-Dibromo-10′H-spiro[fluorene-9,9′-phenanthren]-10′-one: A spiro compound with a different core structure.
Uniqueness
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both bromine atoms and dimethyl groups, which enhance its chemical reactivity and photophysical properties. These features make it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C21H16Br3N |
|---|---|
分子量 |
522.1 g/mol |
IUPAC 名称 |
2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3 |
InChI 键 |
AIQCOJULOWTRNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


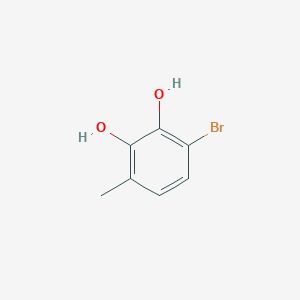
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
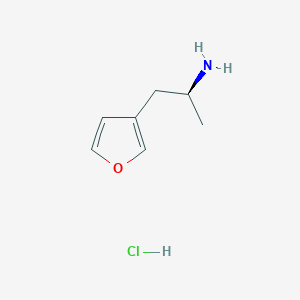


![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
